4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
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Overview
Description
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used as intermediates in organic synthesis . They have unique structures and good biological activity, and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
These compounds can be synthesized through various reactions, including substitution reactions . For example, a compound with a similar structure, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was obtained by a two-step substitution reaction .Molecular Structure Analysis
The molecular structures of these compounds can be confirmed by various methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystal structures can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using density functional theory (DFT), which can reveal the molecular structure characteristics, conformation, and some special physical and chemical properties .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation and Reactions of Alkyl and Aryl Pinacolboronates : Iodine reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) to form iodoalkylborate species, which then react with alkyl and aryl Grignard reagents to form corresponding alkyl and aryl pinacolboronates. This process is significant in the synthesis of substituted alkyl and aryl pinacolboronates (Murphy et al., 2015).
Borylated Norbornadiene Derivatives in Suzuki–Miyaura Coupling Reactions : Borylated norbornadienes, including 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane, have been synthesized for use in Pd-catalyzed Suzuki–Miyaura coupling reactions. This is significant in molecular solar thermal (MOST) energy storage applications (Schulte & Ihmels, 2022).
Synthesis of Silicon-Based Drugs and Odorants : A new building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been developed for synthesizing biologically active silicon-based drugs and odorants (Büttner et al., 2007).
Material Science and Nanotechnology
- Synthesis of Enhanced Brightness Emission-Tuned Nanoparticles : Heterodifunctional polyfluorene building blocks, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used to create nanoparticles with adjustable molecular weights. These nanoparticles exhibit bright fluorescence emissions, which are important in the development of new materials for LCD technology (Fischer et al., 2013).
Organic Chemistry and Drug Development
- Development of Bicyclo[1.1.1]Pentane-Based Hepatitis C NS5B Inhibitors : Bicyclo[1.1.1]pentane, closely related to the structure of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane, has been utilized in medicinal chemistry for developing inhibitors of the hepatitis C virus nonstructural protein 5B (Zhuo et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3O2/c1-8(2)9(3,4)18-13(17-8)11-5-10(6-11,7-11)12(14,15)16/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFIVMYKPINPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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